molecular formula C10H25NO9S3 B14633614 (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate CAS No. 53340-78-6

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate

Cat. No.: B14633614
CAS No.: 53340-78-6
M. Wt: 399.5 g/mol
InChI Key: BTALCYDDUVBFEY-UHFFFAOYSA-N
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Description

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of methylamine with propane-1,3-diol, followed by the introduction of methanesulfonate groups through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate groups into sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or nucleophiles, such as sodium hydroxide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

    Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, altering the oxidative state of its targets and affecting their activity.

Comparison with Similar Compounds

    Tosylates: Similar to methanesulfonates but with a toluene sulfonate group.

    Mesylates: Contain a methanesulfonate group, similar in reactivity but with different substituents.

    Sulfonates: A broader class of compounds with varying alkyl or aryl groups attached to the sulfonate moiety.

Uniqueness: (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. Its ability to undergo multiple types of chemical reactions and form stable complexes with various molecules makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

53340-78-6

Molecular Formula

C10H25NO9S3

Molecular Weight

399.5 g/mol

IUPAC Name

methanesulfonic acid;3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate

InChI

InChI=1S/C9H21NO6S2.CH4O3S/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14;1-5(2,3)4/h4-9H2,1-3H3;1H3,(H,2,3,4)

InChI Key

BTALCYDDUVBFEY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C.CS(=O)(=O)O

Origin of Product

United States

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